Welcome to the BenchChem Online Store!
molecular formula C5H6F2O4 B6603358 3,3-difluoro-4-methoxy-4-oxobutanoic acid CAS No. 428452-46-4

3,3-difluoro-4-methoxy-4-oxobutanoic acid

Cat. No. B6603358
M. Wt: 168.10 g/mol
InChI Key: ZTVIXFMGCKOHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06821960B2

Procedure details

Commercially available 2,2-difluorosuccinic acid (8.0 g, 51.9 mmol) was dissolved in THF and cooled on ice before addition of 1,3-dicyclohexylcarbodiimide (11.8 g, 57.2 mmol). The mixture was stirred at room temperature for 3 hours, cooled and filtered. The filtrate was concentrated in vacuo. The residue was stirred with methanol (50 ml) for 3 hours at room temperature and then solvents were removed in vacuo to afford the crude ester as an oil (8.4 g). The oil was purified by column chromatography on silica gel column and elution with a 0-100% ethyl acetate/toluene gradient to afford 2,2-difluorosuccinic acid 1-methyl ester as a colorless oil (6.8 g).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([CH2:6][C:7]([OH:9])=[O:8])[C:3]([OH:5])=[O:4].[CH:11]1(N=C=NC2CCCCC2)CCCCC1>C1COCC1>[CH3:11][O:4][C:3](=[O:5])[C:2]([F:10])([F:1])[CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC(C(=O)O)(CC(=O)O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with methanol (50 ml) for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude ester as an oil (8.4 g)
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on silica gel column and elution with a 0-100% ethyl acetate/toluene gradient

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C(CC(=O)O)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.